molecular formula C32H43N3O7 B588047 N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester CAS No. 1356383-20-4

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester

Cat. No. B588047
M. Wt: 586.741
InChI Key: MYZMCIGSLRHGDQ-MTKARQSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester” is a biochemical used for proteomics research . It has the molecular formula C32H43N3O7 and a molecular weight of 581.7 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester” are not fully detailed in the sources available. We know its molecular weight is 581.7 and its molecular formula is C32H43N3O7 .

Scientific Research Applications

Antimalarial Activity

N-Benzyloxycarbonyl-S-(2,4-dinitrophenyl)glutathione diesters, related to the compound , have shown promising antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds are found to inhibit the PfMRP transporter, a crucial component in the survival of the malaria parasite. The study by Daunes and D’Silva (2018) highlights the potential of these diesters in antimalarial drug development (Daunes & D’Silva, 2018).

Synthetic Chemistry Advancements

In the field of synthetic chemistry, unsymmetrical N-benzyloxycarbonyl-protected 1-amino-1-arylalkylphosphonate mixed diesters have been synthesized using a one-pot reaction, as described by Jiaxi Xu and Nanyan Fu (2001). This synthesis method is notable for its simplicity and efficiency, contributing to the development of more advanced synthetic techniques (Xu & Fu, 2001).

Pharmacological Research

In pharmacological research, derivatives of N-benzyloxycarbonyl have been explored for their efficacy against pathogenic parasites such as Trypanosoma brucei. Diesters based on this compound structure have demonstrated low cytotoxicities and effective inhibition properties, as noted by Daunes and D’Silva (2002) in their study on glutathione derivatives (Daunes & D’Silva, 2002).

Analytical Methods Development

The development of analytical methods for measuring drugs like lisinopril in human plasma has also been a significant application. Leis et al. (1998) described a highly accurate and precise method for the quantitative measurement of lisinopril using stable isotope dilution gas chromatography/negative ion chemical ionization mass spectrometry (Leis et al., 1998).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information would be provided in the compound’s Safety Data Sheet (SDS), which should be referred to when handling the compound.

Future Directions

The future directions for “N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester” are not clear from the information available. As a biochemical used in proteomics research , it may have potential applications in the study of protein function and interactions.

properties

IUPAC Name

methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1/i4D,6D,7D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZMCIGSLRHGDQ-MTKARQSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester

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